Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-
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Overview
Description
3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL is a complex organic compound that features both furan and benzofuran moieties. These structures are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of both furan and benzofuran rings in a single molecule makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis can be employed to form the furan ring, while the benzofuran moiety can be synthesized via intramolecular cyclization of ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of biomass-derived starting materials, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-methanol derivatives .
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Benzofuran-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
Uniqueness
What sets 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL apart from similar compounds is the presence of both furan and benzofuran rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8O4 |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
furan-2-yl-(5-hydroxy-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C13H8O4/c14-8-3-4-11-9(6-8)10(7-17-11)13(15)12-2-1-5-16-12/h1-7,14H |
InChI Key |
BAJVTNDELBXKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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